1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one 1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14663188
InChI: InChI=1S/C9H11F3N2O/c1-5(2)14-7(6(3)15)4-8(13-14)9(10,11)12/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one

CAS No.:

Cat. No.: VC14663188

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name 1-[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]ethanone
Standard InChI InChI=1S/C9H11F3N2O/c1-5(2)14-7(6(3)15)4-8(13-14)9(10,11)12/h4-5H,1-3H3
Standard InChI Key KULAWHQNAXFZPE-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)C

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₁F₃N₂O
Molecular Weight220.19 g/mol
IUPAC Name1-[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]ethanone
SMILESCC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)C
InChI KeyKULAWHQNAXFZPE-UHFFFAOYSA-N

The pyrazole ring’s 1-position is occupied by a propan-2-yl group, while the 3-position features a trifluoromethyl (-CF₃) group. The 5-position is substituted with an acetyl (-COCH₃) moiety, contributing to the compound’s electrophilic reactivity.

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous pyrazoles exhibit distinct NMR and IR profiles. For example, the carbonyl group in the acetyl substituent typically appears at δ ~2.5 ppm in ¹H-NMR and ~1700 cm⁻¹ in IR spectroscopy . The trifluoromethyl group’s ¹⁹F-NMR signal is expected near δ -60 to -70 ppm, consistent with similar compounds .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one follows multi-step protocols common to pyrazole derivatives. A plausible route involves:

  • Condensation Reaction: Hydrazine derivatives react with β-diketones or β-keto esters to form the pyrazole ring.

  • Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

  • Acetylation: Installation of the ethanone moiety using acetylating agents like acetic anhydride.

A study by Bieringer and Holzer demonstrated the use of trimethyl orthoacetate and triethyl orthobenzoate to synthesize analogous 4-acylpyrazoles, highlighting the role of orthoesters in facilitating cyclization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsOutcome
1Hydrazine + β-keto ester, 80–100°CPyrazole ring formation
2CF₃I, CuI, DMF, 120°CTrifluoromethylation at C3
3Acetic anhydride, pyridine, rtAcetylation at C5

Mechanistic Insights

Physicochemical Properties

Thermal Stability and Solubility

The compound’s melting point and solubility remain undocumented, but its structural analogs exhibit:

  • Melting Points: 80–120°C (depending on substituents).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and low in water.

Reactivity

  • Electrophilic Sites: The acetyl group’s carbonyl carbon and the pyrazole’s N-1 position.

  • Nucleophilic Sites: The trifluoromethyl group’s fluorine atoms (susceptible to hydrolysis under strong basic conditions) .

Biological Activity and Applications

Table 3: Comparative Bioactivity of Pyrazole Analogs

CompoundIC₅₀ (COX-2 Inhibition)Reference
Celecoxib0.04 μM
1-(3-CF₃-Pyrazol-5-yl)acetoneNot reported

Agricultural Applications

Trifluoromethylpyrazoles are explored as herbicides and insecticides due to their metabolic stability and lipophilicity. The -CF₃ group enhances membrane permeability, a critical factor in agrochemical design.

Recent Advances and Future Directions

Recent studies focus on catalyzed trifluoromethylation to improve synthesis efficiency . Additionally, computational models predict strong binding affinities for kinase targets, warranting further in vitro validation.

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